molecular formula C9H6F3N3O2 B13654944 Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate

Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate

Cat. No.: B13654944
M. Wt: 245.16 g/mol
InChI Key: LFWLDIQZIQZTDC-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethyl group and the imidazo[4,5-b]pyridine core makes it a valuable compound in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under basic conditions, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The imidazo[4,5-b]pyridine core can bind to various receptors and proteins, modulating their activity and leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-5-carboxylate
  • Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-4-carboxylate
  • Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-3-carboxylate

Uniqueness

Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate is unique due to the specific positioning of the carboxylate group at the 6th position, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to its analogs .

Properties

Molecular Formula

C9H6F3N3O2

Molecular Weight

245.16 g/mol

IUPAC Name

methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate

InChI

InChI=1S/C9H6F3N3O2/c1-17-7(16)4-2-5-6(13-3-4)15-8(14-5)9(10,11)12/h2-3H,1H3,(H,13,14,15)

InChI Key

LFWLDIQZIQZTDC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N=C1)N=C(N2)C(F)(F)F

Origin of Product

United States

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